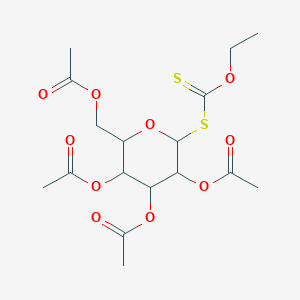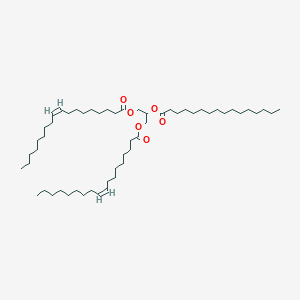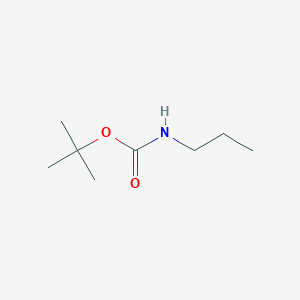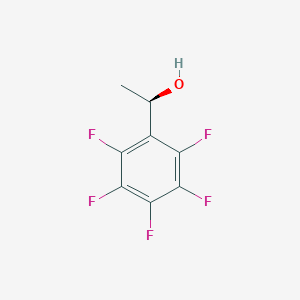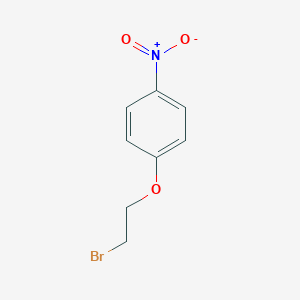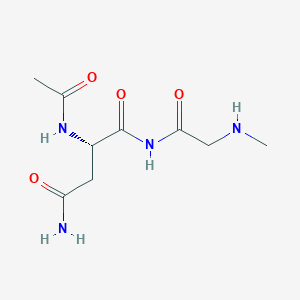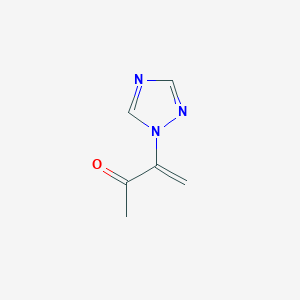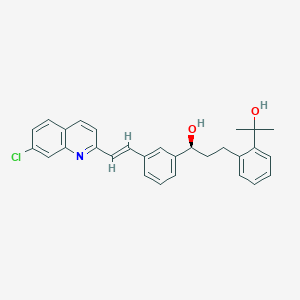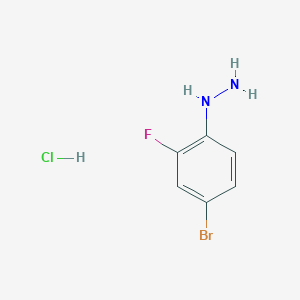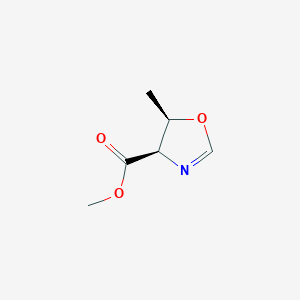
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate, also known as MDO, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. MDO is a chiral oxazole derivative that has been synthesized using various methods, including the enantioselective synthesis of 4,5-dihydrooxazoles and the palladium-catalyzed cross-coupling reaction of 4,5-dihydrooxazole-4-carboxylic acid derivatives.
Wirkmechanismus
The exact mechanism of action of Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. This compound derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This compound derivatives have also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound derivatives have been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. This compound derivatives have also been shown to have antioxidant properties and to inhibit the growth of cancer cells. Additionally, this compound derivatives have been shown to modulate the immune system and to have potential therapeutic applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate has several advantages for lab experiments, including its relatively simple synthesis and its potential for use as a chiral building block. However, this compound derivatives can be difficult to purify and can exhibit low solubility in aqueous solutions. Additionally, the biological activity of this compound derivatives can be affected by factors such as stereochemistry and substitution patterns.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives. One potential direction is the synthesis of novel this compound derivatives with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of this compound derivatives and their potential therapeutic applications in the treatment of various diseases. Additionally, the use of this compound derivatives as ligands for the synthesis of metal complexes could lead to the development of new catalysts and materials. Overall, the potential biomedical applications of this compound make it a promising area of research for the future.
Synthesemethoden
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate can be synthesized using various methods, including the enantioselective synthesis of 4,5-dihydrooxazoles and the palladium-catalyzed cross-coupling reaction of 4,5-dihydrooxazole-4-carboxylic acid derivatives. The enantioselective synthesis of 4,5-dihydrooxazoles involves the reaction of aldehydes with nitrones, followed by reduction and cyclization to form the oxazole ring. The palladium-catalyzed cross-coupling reaction involves the use of 4,5-dihydrooxazole-4-carboxylic acid derivatives and aryl or vinyl halides in the presence of a palladium catalyst to form the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate has been shown to have potential biomedical applications, including its use as a chiral building block for the synthesis of bioactive molecules, such as natural products and pharmaceuticals. This compound derivatives have also been studied for their anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, this compound has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
104320-71-0 |
|---|---|
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
methyl (4R,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-4-5(6(8)9-2)7-3-10-4/h3-5H,1-2H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
RAAGHFMDHMDDNX-RFZPGFLSSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](N=CO1)C(=O)OC |
SMILES |
CC1C(N=CO1)C(=O)OC |
Kanonische SMILES |
CC1C(N=CO1)C(=O)OC |
Synonyme |
4-Oxazolecarboxylicacid,4,5-dihydro-5-methyl-,methylester,(4R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)
